1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminoacetophenone in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, leading to the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one exerts its effects is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The specific pathways involved would depend on the context of its application, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one include other pyrazole derivatives and phenylbutanone analogs. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:
1-(4-(1H-pyrazol-1-yl)phenyl)butan-1-one: Lacks the dimethyl substitution on the pyrazole ring, which may affect its reactivity and binding properties.
4-(4-((1H-pyrazol-1-yl)methyl)phenyl)butan-1-one: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C16H21N3O |
---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
1-[4-[(1,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C16H21N3O/c1-4-5-16(20)13-6-8-15(9-7-13)17-10-14-11-18-19(3)12(14)2/h6-9,11,17H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
DEPKFPVFDSLVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.